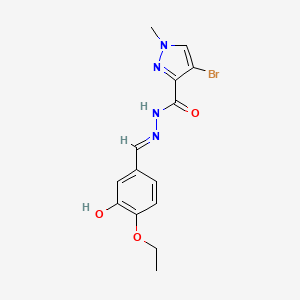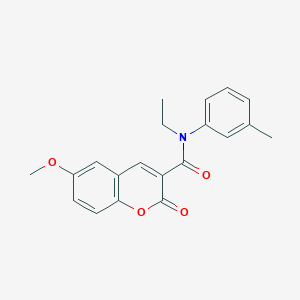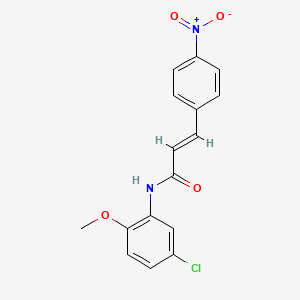
4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide, also known as BEMP, is a compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. 4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. 4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has also been found to reduce inflammation and oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide in lab experiments is its high potency against cancer cells and bacteria. However, its low solubility in water can make it difficult to work with in certain experimental conditions. Additionally, more research is needed to fully understand its potential side effects and toxicity.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide. One area of interest is its potential use as a treatment for Alzheimer's disease, due to its ability to inhibit acetylcholinesterase. Another area of research is the development of more effective methods for synthesizing 4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide, as well as the synthesis of analogues with improved solubility and potency. Finally, further studies are needed to fully understand the mechanism of action of 4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide and its potential applications in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide involves the condensation of 4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide with 4-ethoxy-3-hydroxybenzaldehyde in the presence of a suitable catalyst. The resulting compound has been characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has been studied for its potential applications in the treatment of cancer and other diseases. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 4-bromo-N'-(4-ethoxy-3-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
4-bromo-N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O3/c1-3-22-12-5-4-9(6-11(12)20)7-16-17-14(21)13-10(15)8-19(2)18-13/h4-8,20H,3H2,1-2H3,(H,17,21)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHHMGTYARAPGT-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)C2=NN(C=C2Br)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=NN(C=C2Br)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-[(E)-(4-ethoxy-3-hydroxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5799716.png)
![N-(3,4-dichlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5799724.png)


![3-{[(benzylthio)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5799760.png)

![3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5799783.png)